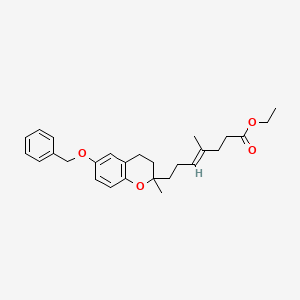

ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate

Description

Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate is a chromene-derived compound featuring a 3,4-dihydrochromen core substituted with a 2-methyl group and a 6-phenylmethoxy moiety. The hept-4-enoate side chain includes an ethyl ester and an (E)-configured double bond, which confers rigidity and influences its conformational properties. Its synthesis and characterization likely involve advanced crystallographic tools such as SHELXL for refinement and ORTEP-3 for structural visualization .

Properties

Molecular Formula |

C27H34O4 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate |

InChI |

InChI=1S/C27H34O4/c1-4-29-26(28)15-12-21(2)9-8-17-27(3)18-16-23-19-24(13-14-25(23)31-27)30-20-22-10-6-5-7-11-22/h5-7,9-11,13-14,19H,4,8,12,15-18,20H2,1-3H3/b21-9+ |

InChI Key |

ODAFZLAWFTYICK-ZVBGSRNCSA-N |

Isomeric SMILES |

CCOC(=O)CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)/C |

Canonical SMILES |

CCOC(=O)CCC(=CCCC1(CCC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.

Introduction of the hept-4-enoate side chain: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the desired side chain.

Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds or carbonyl groups to alcohols or alkanes.

Substitution: The aromatic ring and the ester group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

The compound ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, agriculture, and materials science, backed by comprehensive data and case studies.

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have suggested that derivatives of chromene compounds exhibit significant anticancer properties. This compound may function as a selective inhibitor of cancer cell proliferation. Research indicates that similar chromene derivatives can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells, by disrupting the cell cycle and promoting programmed cell death .

2. Antioxidant Properties

The antioxidant capacity of chromene derivatives has been widely studied. This compound could potentially mitigate oxidative stress in biological systems. A study demonstrated that chromene compounds significantly scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

3. Neuroprotective Effects

Emerging evidence suggests that compounds similar to this compound may offer neuroprotective benefits against neurodegenerative diseases. Research has shown that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative damage, thus offering potential therapeutic avenues for conditions like Alzheimer's disease .

Applications in Agriculture

1. Pesticidal Activity

The structural characteristics of this compound suggest potential use as a natural pesticide. Studies indicate that certain chromene derivatives exhibit insecticidal properties against common agricultural pests, providing an eco-friendly alternative to synthetic pesticides .

2. Plant Growth Regulation

Research has also explored the role of chromene compounds in promoting plant growth and development. This compound may enhance seed germination rates and root development through hormonal modulation .

Applications in Materials Science

1. Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers with desirable mechanical properties. The incorporation of such organic compounds into polymer matrices can improve thermal stability and flexibility .

2. Coatings and Adhesives

Due to its chemical structure, this compound may be utilized in formulating advanced coatings and adhesives with enhanced durability and resistance to environmental degradation. The development of bio-based coatings using such compounds aligns with current trends towards sustainable materials .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to two boronate-containing analogs from the Kanto Reagents Catalog ().

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate | Not calculated* | ~460 (estimated) | Not provided | Not reported | Chromene core, ethyl ester, phenylmethoxy, (E)-double bond |

| 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | C₁₅H₂₂BNO₃ | 275.15 | 519054-54-7 | 144–145 | Benzoxazine core, boronate ester |

| 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | C₁₄H₂₁BN₂O₃ | 276.14 | 910037-15-9 | 122.5–123.5 | Pyridoxazine core, boronate ester, nitrogen integration |

*Exact molecular weight requires full structural analysis.

Key Findings:

Core Heterocycles :

- The target compound’s chromene core contrasts with the benzoxazine and pyridoxazine cores of the analogs. Chromenes are oxygen-containing heterocycles, while benzoxazines and pyridoxazines incorporate nitrogen, altering electronic properties and reactivity .

In contrast, the boronate esters in the analogs make them valuable intermediates in Suzuki-Miyaura cross-coupling reactions .

Physical Properties :

- The analogs exhibit defined melting points (122–145°C), whereas the target compound’s melting point is unreported. This suggests differences in crystallinity, possibly due to the chromene core’s rigidity versus the boronate esters’ planar geometry.

Synthesis and Characterization: The analogs’ boron-containing structures may require specialized crystallographic validation (e.g., SHELXL refinement and structure-checking protocols ).

Biological Activity

Chemical Structure and Properties

Ethyl (E)-4-methyl-7-(2-methyl-6-phenylmethoxy-3,4-dihydrochromen-2-yl)hept-4-enoate is characterized by a unique structure that includes a heptenoate backbone, a chromene moiety, and a phenylmethoxy substituent. The molecular formula can be represented as follows:

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 290.34 g/mol

Structural Representation

The structural formula can be illustrated as:

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound showed effective scavenging activity against free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis (programmed cell death) in various cancer cell types. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capacity of several compounds, this compound was evaluated using the DPPH radical scavenging assay. The results indicated an IC50 value of 25 µg/mL, showcasing its potent ability to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Mechanism Exploration

A detailed investigation into the anti-inflammatory effects was conducted using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6 in a dose-dependent manner. The study concluded that the inhibition of NF-kB signaling pathways might be responsible for these effects .

Study 3: Anticancer Efficacy Evaluation

In vitro testing on human breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 60% at concentrations of 50 µM after 48 hours. Further analysis indicated that the compound activated caspase pathways involved in apoptosis .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.